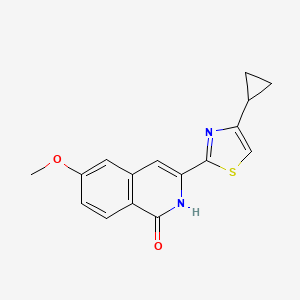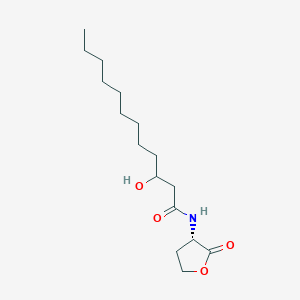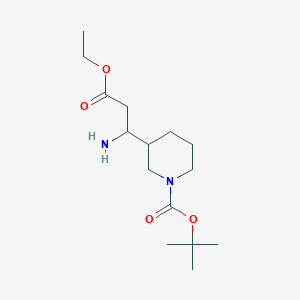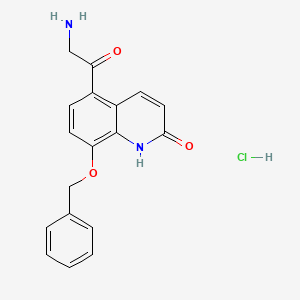
8-Hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-carboxylic acid is a complex organic compound that features a quinoline core substituted with a hydroxy group at position 8, a carboxylic acid group at position 7, and a vinyl group attached to a thiophene ring at position 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The vinyl group can participate in electrophilic substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of a quinoline-7-carboxaldehyde derivative.
Reduction: Formation of 8-hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-methanol.
Substitution: Formation of halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Wirkmechanismus
The mechanism of action of 8-Hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-carboxylic acid involves its interaction with specific molecular targets. The compound can chelate metal ions, which is crucial for its biological activity. It can inhibit enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, the compound can intercalate into DNA, leading to the inhibition of DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: A simpler analog with a wide range of biological activities, including antimicrobial and anticancer properties.
Thiophene derivatives: Compounds like suprofen and articaine, which have significant pharmacological properties.
Uniqueness
8-Hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-carboxylic acid is unique due to its combined quinoline and thiophene moieties, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile ligand in coordination chemistry and its efficacy in biological applications.
Eigenschaften
Molekularformel |
C16H11NO3S |
|---|---|
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
8-hydroxy-2-[(E)-2-thiophen-3-ylethenyl]quinoline-7-carboxylic acid |
InChI |
InChI=1S/C16H11NO3S/c18-15-13(16(19)20)6-3-11-2-5-12(17-14(11)15)4-1-10-7-8-21-9-10/h1-9,18H,(H,19,20)/b4-1+ |
InChI-Schlüssel |
YYMVOSVRYNIAHZ-DAFODLJHSA-N |
Isomerische SMILES |
C1=CC(=NC2=C1C=CC(=C2O)C(=O)O)/C=C/C3=CSC=C3 |
Kanonische SMILES |
C1=CC(=NC2=C1C=CC(=C2O)C(=O)O)C=CC3=CSC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B11837130.png)

![ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B11837135.png)
![8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B11837141.png)
![N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride](/img/structure/B11837148.png)


